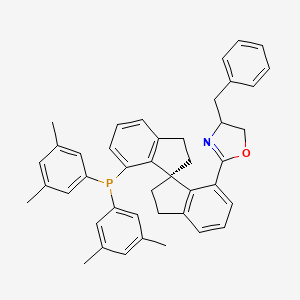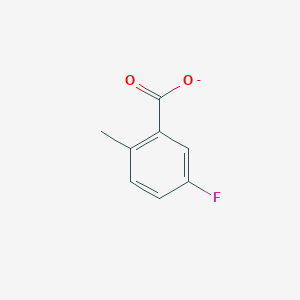
(Sa,S)-Xyl-Bn-SIPHOX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sa,S)-Xyl-Bn-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes a xylene backbone and a phosphine oxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-Xyl-Bn-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as xylene and benzyl chloride.
Formation of Intermediate: The xylene is first functionalized to introduce the necessary substituents. This step often involves halogenation followed by substitution reactions.
Phosphine Oxide Introduction: The key step in the synthesis is the introduction of the phosphine oxide group. This is usually achieved through a reaction with a suitable phosphine reagent under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthetic Route: The laboratory-scale synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automated Purification: Industrial purification methods may include automated chromatography systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Sa,S)-Xyl-Bn-SIPHOX undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can participate in oxidation reactions, leading to the formation of different oxidation states.
Reduction: The compound can also undergo reduction reactions, often involving the reduction of the phosphine oxide group.
Substitution: Substitution reactions are common, particularly at the xylene backbone, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups onto the xylene backbone.
Applications De Recherche Scientifique
(Sa,S)-Xyl-Bn-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Mécanisme D'action
The mechanism by which (Sa,S)-Xyl-Bn-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The phosphine oxide group coordinates to metal centers, forming a complex that can catalyze various reactions.
Induction of Enantioselectivity: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the reaction being catalyzed
Comparaison Avec Des Composés Similaires
Similar Compounds
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.
DIPAMP: Another chiral ligand used in the synthesis of enantiomerically pure compounds.
TADDOL: A chiral ligand with a different backbone structure but similar applications in asymmetric catalysis.
Uniqueness of (Sa,S)-Xyl-Bn-SIPHOX
This compound is unique due to its specific structure, which provides a distinct chiral environment and high enantioselectivity in various reactions. Its xylene backbone and phosphine oxide group differentiate it from other chiral ligands, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C43H42NOP |
|---|---|
Poids moléculaire |
619.8 g/mol |
Nom IUPAC |
[(3S)-4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35?,43-/m0/s1 |
Clé InChI |
HIVLVUWPNHHMAS-CBHCNAMRSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)

![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)


![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)

![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
